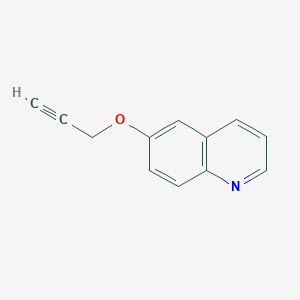

Quinoline, 6-(2-propynyloxy)-

Description

Context of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry

Quinoline, a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. frontiersin.orgthesciencein.orgnih.govsemanticscholar.org This designation stems from the frequent appearance of the quinoline core in a vast number of biologically active compounds, including natural products, such as the antimalarial alkaloid quinine, and numerous synthetic drugs. frontiersin.orgrsc.orgnih.gov The structural and electronic properties of the quinoline ring system, including its ability to form salts with acids and engage in π-π stacking interactions, make it a versatile building block in drug design. frontiersin.orgnih.gov

The functionalization of the quinoline core at its various positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a wide spectrum of biological activities. frontiersin.orgnih.gov Derivatives of quinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govnih.govnih.govtubitak.gov.tr The development of robust and efficient synthetic methodologies, such as the Skraup, Combes, and Friedlander syntheses, has made a diverse library of quinoline derivatives readily accessible for chemical and biological screening. frontiersin.orgiipseries.org

Significance of Propargyl Functionalization in Organic Synthesis

The introduction of a propargyl group (a 2-propynyl group) into a molecular structure is a key strategy in modern organic synthesis for imparting unique reactivity. The defining feature of the propargyl group is its terminal alkyne functionality (–C≡CH), which serves as a versatile handle for a variety of chemical transformations.

Most notably, the terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This highly efficient and regioselective reaction allows for the covalent linking of an alkyne-containing molecule (like a propargylated quinoline) with an azide-functionalized partner to form a stable 1,2,3-triazole ring. researchgate.netbeilstein-journals.org This methodology is widely employed in drug discovery, bioconjugation, and materials science to assemble complex molecular architectures from simpler building blocks. acs.org

Propargylation, the process of adding a propargyl group, is commonly achieved through the reaction of a nucleophile, such as a hydroxyl group, with propargyl bromide or a similar propargyl halide under basic conditions. nih.gov The resulting propargyl ethers are stable intermediates, poised for further functionalization, making the propargyl group an indispensable tool for synthetic chemists. researchgate.netmdpi.comacs.org

Current Research Trajectories and Academic Relevance of Quinoline, 6-(2-propynyloxy)-

Quinoline, 6-(2-propynyloxy)- (Chemical Formula: C₁₂H₉NO) emerges as a compound of significant academic interest primarily as a synthetic intermediate and a research tool. Its structure strategically combines the proven biological relevance of the quinoline scaffold with the synthetic versatility of the propargyl ether functional group.

The synthesis of this compound is typically achieved through the O-alkylation of 6-hydroxyquinoline (B46185) with propargyl bromide. This straightforward method makes the molecule readily accessible for further investigation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| IUPAC Name | 6-(prop-2-yn-1-yloxy)quinoline |

The primary research trajectory for Quinoline, 6-(2-propynyloxy)- is its application as a building block in the synthesis of more complex molecules via click chemistry. researchgate.net The terminal alkyne allows it to be readily conjugated with various azide-containing molecules to create novel quinoline-triazole hybrids. beilstein-journals.orgmdpi.com These hybrid structures are then evaluated for a range of biological activities.

Detailed research has demonstrated the potential of Quinoline, 6-(2-propynyloxy)- and its derivatives in medicinal chemistry. Studies have explored its cytotoxic effects against cancer cell lines, revealing mechanisms that may involve the inhibition of enzymes crucial for DNA replication and the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS). Furthermore, the compound has exhibited antimicrobial properties, showing inhibitory action against both Gram-positive and Gram-negative bacteria.

| Activity Type | Finding | Reference |

|---|---|---|

| Anticancer | Demonstrates cytotoxic effects against human cancer cell lines. | |

| IC₅₀ values of 2.61 µM for colon cancer cells (HT29) and 21.32 µM for breast cancer cells (MCF7) have been reported. | ||

| Antimicrobial | Shows significant inhibition against Gram-positive and Gram-negative bacteria, with a minimal inhibitory concentration (MIC) as low as 10 µg/mL. | |

| Mechanism of Action | Activity may be attributed to the inhibition of DNA replication and repair enzymes and the generation of reactive oxygen species (ROS). |

The academic relevance of Quinoline, 6-(2-propynyloxy)- is therefore not as a final product, but as a versatile platform for the development of new chemical entities with potential therapeutic applications. Its study contributes to the broader understanding of structure-activity relationships in quinoline-based compounds and showcases the power of click chemistry in rapidly generating molecular diversity for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

6-prop-2-ynoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h1,3-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZAQONFVQVLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80769582 | |

| Record name | 6-[(Prop-2-yn-1-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80769582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139457-31-1 | |

| Record name | 6-[(Prop-2-yn-1-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80769582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Quinoline, 6 2 Propynyloxy and Its Analogs

Direct O-Propargylation Approaches

The most straightforward method for synthesizing Quinoline (B57606), 6-(2-propynyloxy)- involves the direct O-alkylation of a 6-hydroxyquinoline (B46185) precursor. This approach is widely adopted due to its simplicity and generally good yields.

Reagents and Reaction Conditions

The direct O-propargylation of 6-hydroxyquinoline is typically achieved by reacting it with a propargyl halide, most commonly propargyl bromide. This reaction is conducted in the presence of a base and a suitable solvent.

Common reagents and conditions include:

Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) are frequently used to deprotonate the hydroxyl group of 6-hydroxyquinoline, forming a more nucleophilic phenoxide ion.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are standard choices. d-nb.info DMF is often preferred for its ability to dissolve a wide range of reactants and facilitate the reaction, sometimes at room temperature. researchgate.net

Reaction Temperature: The reaction can be carried out at room temperature or with heating (reflux) to increase the reaction rate. For instance, a synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline utilized NaH in dry DMF at room temperature for 4 hours. researchgate.net In another example, O-alkylation of 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one with propargyl bromide and potassium carbonate was achieved by refluxing in dry acetone for 8 hours. d-nb.info

The general reaction is as follows: 6-Hydroxyquinoline + Propargyl Bromide --(Base, Solvent)--> Quinoline, 6-(2-propynyloxy)-

Yield Optimization and Efficiency

Yields for direct O-propargylation are often high, with reports of up to 93% for the synthesis of 2-formyl-8-(prop-2-ynyloxy)quinoline. researchgate.net The efficiency of the reaction can be influenced by several factors, including the choice of base, solvent, and reaction temperature. For instance, the synthesis of various 2-substituted 8-propargyloxyquinoline derivatives via O-propargylation of the corresponding 8-hydroxyquinolines resulted in yields ranging from 30% to 98%. tubitak.gov.tr The use of a strong base like sodium hydride can facilitate the reaction at lower temperatures, potentially reducing side products. researchgate.net The choice of solvent is also crucial, with DMF often providing better results due to its high polarity and aprotic nature.

Advanced Cyclization and Annulation Strategies involving Alkynes

Beyond direct functionalization, advanced strategies for constructing the quinoline core itself, often incorporating an alkyne moiety, provide access to a diverse range of analogs. These methods can be broadly categorized into transition metal-catalyzed and metal-free protocols.

Transition Metal-Catalyzed Routes

Transition metals play a pivotal role in modern organic synthesis, enabling the construction of complex heterocyclic systems like quinolines through various C-H activation and coupling reactions. mdpi.com Catalysts based on copper, palladium, rhodium, and ruthenium are prominent in these transformations. rsc.orgias.ac.in

Copper (Cu): Copper catalysts are widely used for the synthesis of quinoline derivatives. For example, copper-catalyzed aerobic annulation of o-vinylanilines and alkynes has been employed to produce 2,3-disubstituted quinolines. ias.ac.in A combination of CuBr and ZnI2 has been used as a combo-catalyst for the synthesis of quinolines via C-H activation. ias.ac.in

Palladium (Pd): Palladium-catalyzed reactions, such as the Sonogashira coupling, are instrumental in forming C-C bonds between alkynes and aryl halides, which can be precursors to quinoline systems. ias.ac.in Palladium catalysis is also used in oxidative cyclization reactions of aryl allyl alcohols and anilines to yield substituted quinolines. ias.ac.in

Rhodium (Rh): Rhodium catalysts have been utilized for the synthesis of quinolines through the oxidative annulation of pyridines with two alkyne molecules, using Cu(OAc)2 as an oxidant. ias.ac.in Rhodium-catalyzed C2 alkylation of quinoline N-oxide with alkynes has also been reported. mdpi.com

Ruthenium (Ru): Ruthenium-catalyzed [3+3] annulation of anilines with allyl alcohols provides a domino protocol for quinoline synthesis. ias.ac.in

The following table summarizes some transition metal-catalyzed routes for quinoline synthesis involving alkynes.

| Catalyst | Reactants | Product Type | Reference |

| Rhodium(III) | Pyridine (B92270), Alkynes | Substituted Quinolines | ias.ac.in |

| Ruthenium | Anilines, Allyl Alcohols | Substituted Quinolines | ias.ac.in |

| Palladium | Aryl Allyl Alcohols, Anilines | Substituted Quinolines | ias.ac.in |

| Copper | o-Vinylanilines, Alkynes | 2,3-Disubstituted Quinolines | ias.ac.in |

| Cobalt(III) | Acetophenone, Aniline (B41778) | Substituted Quinolines | mdpi.com |

Metal-Free Protocols

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. mdpi.com These protocols often rely on strong bases, oxidants, or thermal conditions to promote the desired cyclization reactions.

One notable metal-free approach is the hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. organic-chemistry.orgacs.orgnih.gov This method, promoted by KOH in DMSO, allows for the highly efficient and regioselective synthesis of C-3-functionalized quinolines. organic-chemistry.orgacs.orgnih.govfigshare.com Another strategy involves the use of K2S2O8 and DMSO for the synthesis of 4-arylquinolines from anilines and alkynes, where DMSO acts as a one-carbon source. acs.org Additionally, direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols provides a transition-metal-free route to 3-substituted or 3,4-disubstituted quinolines. nih.gov

Regioselective Functionalization Techniques

Regioselectivity, the control of where a functional group is introduced on a molecule, is a critical aspect of synthesizing complex quinoline derivatives. In the context of advanced cyclization strategies, the choice of catalyst and starting materials dictates the substitution pattern of the final quinoline product.

For instance, the hetero-Diels-Alder reaction of azadienes and terminal alkynes provides excellent regioselectivity for C-3 functionalization. organic-chemistry.orgacs.orgnih.gov Transition metal-catalyzed C-H functionalization offers powerful tools for site-selective modification of the quinoline ring. mdpi.com For example, rhodium catalysis can achieve highly selective C2 activation of quinoline N-oxides for hydroarylation with alkynes. mdpi.com Palladium-catalyzed reactions can also be tailored for specific regioselective outcomes. ias.ac.inchim.it The development of these regioselective methods is crucial for creating libraries of quinoline compounds with diverse functionalities for various applications. mdpi.com

Multi-component and Cascade Reactions for Quinoline Skeleton Formation

Multi-component reactions (MCRs) and cascade reactions are highly efficient strategies for the synthesis of complex molecular architectures like the quinoline scaffold from simple starting materials in a single step. rsc.orgrsc.org These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate structural diversity. rsc.orgbeilstein-journals.org

Several notable MCRs are employed for quinoline synthesis. The Povarov reaction, for instance, involves the acid-catalyzed interaction of anilines, aldehydes, and activated alkenes to produce tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org The use of manganese dioxide has been identified as a particularly effective oxidizing agent for this transformation, providing high yields and clean reactions. beilstein-journals.org Another powerful MCR is the Doebner reaction, which typically uses anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids. thieme-connect.com Recent advancements have expanded the scope of this reaction to include electron-deficient anilines, achieving high yields and scalability. thieme-connect.com

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also central to modern quinoline synthesis. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization has been developed using aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.org Similarly, a catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid route to multiply substituted quinolines. acs.org Other innovative cascade processes include palladium-catalyzed denitrogenative reactions of o-aminocinnamonitriles with arylhydrazines and copper-catalyzed intramolecular radical cascades to create diverse quinoline-annulated polyheterocycles. rsc.orgacs.org

These advanced methodologies are summarized in the table below.

| Reaction Type | Components/Precursors | Key Features | Product Type | Citation(s) |

| Povarov Reaction (MCR) | Anilines, Aldehydes, Activated Alkenes | Acid-catalyzed; forms tetrahydroquinoline intermediate; requires subsequent oxidation. | Complex Quinolines | beilstein-journals.org |

| Doebner Reaction (MCR) | Anilines, Aldehydes, Pyruvic Acid | Forms a dihydroquinoline intermediate that acts as a hydride transfer agent. | Quinoline-4-carboxylic Acids | thieme-connect.com |

| FeCl₃-catalyzed MCR | Anilines, Aldehydes, Nitroalkanes | One-pot, three-component coupling under ambient conditions. | 2-Arylquinolines | rsc.org |

| Copper-Catalyzed Cascade | Aryl Aldehydes, Anilines, Acrylic Acid | Intermolecular decarboxylative cascade cyclization; radical pathway. | 2-Substituted Quinolines | organic-chemistry.org |

| Three-Component Cascade | Aryl Diazonium Salts, Nitriles, Alkynes | Catalyst- and additive-free; rapid formation of multiple bonds. | Multiply Substituted Quinolines | acs.org |

| Palladium-Catalyzed Cascade | o-Aminocinnamonitriles, Arylhydrazines | Sequential denitrogenative addition followed by intramolecular cyclization. | Substituted Quinolines | rsc.org |

Derivatization during Synthesis (e.g., Carboxylic Acid Functionality)

The introduction of functional groups, such as a carboxylic acid, onto the quinoline ring during its synthesis is a critical strategy for producing analogs with tailored properties. The carboxylic acid moiety can serve as a synthetic handle for further derivatization, for instance, through amidation or esterification, to create libraries of compounds for biological screening. researchgate.netnih.gov

Several classic and modern synthetic methods allow for the direct incorporation of a carboxylic acid group. The Pfitzinger reaction is a well-established method that involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to yield substituted quinoline-4-carboxylic acids. researchgate.net This reaction has been adapted and improved, for example, by using N,N-dimethylenaminones and trimethylsilyl (B98337) chloride (TMSCl) to afford quinoline-4-carboxylic acids under mild conditions.

As previously mentioned, the Doebner reaction provides a direct route to quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. thieme-connect.com The versatility of this reaction allows for a wide range of substituents on both the aniline and aldehyde components. thieme-connect.com

The synthesis of quinoline-6-carboxylic acid, which is structurally related to the core of the title compound, can be achieved through various means, including the Skraup and Gould-Jacobs reactions. Once formed, this acid can be converted to a more reactive intermediate, such as an acid chloride, by treatment with thionyl chloride. This intermediate readily reacts with various nucleophiles to produce a range of amide or ester derivatives. researchgate.net

A pertinent example that combines the installation of both the propargyloxy group and a carboxylic acid functionality is the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. mdpi.com This synthesis starts from a pre-formed 6-chloro-2-hydroxyquinoline-4-carboxylic acid. The reaction with propargyl bromide in the presence of a base like potassium carbonate leads to the alkylation of both the hydroxyl and carboxylic acid groups, yielding propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate and the desired 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid. mdpi.com This demonstrates that the propargyloxy group can be introduced onto a quinoline ring that already contains a carboxylic acid.

| Synthetic Method | Starting Materials | Functionality Introduced | Key Conditions | Citation(s) |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Carboxylic Acid at C4 | Basic conditions | researchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Carboxylic Acid at C4 | BF₃ complexation for electron-deficient anilines | thieme-connect.com |

| Gould-Jacobs Reaction | Anthranilic Acid, β-ketoester | Carboxylic Acid (via ester hydrolysis) | Acidic conditions | |

| O-Alkylation & Esterification | 6-chloro-2-hydroxyquinoline-4-carboxylic acid, Propargyl Bromide | Propargyloxy at C2 | K₂CO₃, DMF, TBAB (catalyst) | mdpi.com |

| Amide Formation | Quinoline-6-carboxylic acid, Thionyl Chloride, Amines | Carboxamide at C6 | Reflux, followed by reaction with amine | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Quinoline, 6 2 Propynyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds in solution. organicchemistrydata.org For Quinoline (B57606), 6-(2-propynyloxy)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the propargyl ether to the quinoline core.

The propynyloxy (B15346420) group gives rise to two key signals: a singlet or a narrow triplet for the acetylenic proton (C≡C-H) and a doublet for the methylene (B1212753) protons (-O-CH₂-), which is coupled to the acetylenic proton. chemicalbook.com

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants Spectra referenced to a standard solvent like CDCl₃.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.85 | dd | J = 4.2, 1.7 |

| H-3 | ~7.35 | dd | J = 8.2, 4.2 |

| H-4 | ~8.05 | dd | J = 8.2, 1.7 |

| H-5 | ~7.95 | d | J = 9.2 |

| H-7 | ~7.30 | dd | J = 9.2, 2.5 |

| H-8 | ~7.40 | d | J = 2.5 |

| O-CH₂ | ~4.80 | d | J = 2.4 |

| C≡C-H | ~2.55 | t | J = 2.4 |

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For Quinoline, 6-(2-propynyloxy)-, a total of 12 distinct signals are anticipated: nine for the quinoline core and three for the propynyloxy group. The chemical shifts of the quinoline carbons are well-documented and the 6-position substitution by an oxygen atom causes a significant downfield shift for C-6 and influences the shifts of adjacent carbons. researchgate.netchemicalbook.com The carbons of the propargyl group are characteristic: the methylene carbon (-CH₂-) appears in the aliphatic region, while the two sp-hybridized carbons of the alkyne (C≡C) have unique shifts, with the terminal carbon being more shielded. chemguide.co.uk

Table 2: Expected ¹³C NMR Chemical Shifts Spectra referenced to a standard solvent like CDCl₃.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150.0 |

| C-3 | ~121.5 |

| C-4 | ~135.8 |

| C-4a | ~128.0 |

| C-5 | ~122.0 |

| C-6 | ~155.0 |

| C-7 | ~107.5 |

| C-8 | ~129.5 |

| C-8a | ~144.0 |

| O-C H₂ | ~56.0 |

| C ≡C-H | ~78.5 |

| C≡C -H | ~75.8 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular framework. princeton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2/H-3, H-3/H-4, and H-7/H-8, confirming their positions on the quinoline rings. A correlation between the methylene (-O-CH₂-) and acetylenic (-C≡C-H) protons would confirm the propargyl moiety. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-2 to C-2, H-5 to C-5, and the O-CH₂ protons to the O-CH₂ carbon). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) C-H connectivity. The most critical correlation would be from the methylene protons (O-CH₂) to the C-6 carbon of the quinoline ring, providing unequivocal evidence of the ether linkage at the 6-position. Other key correlations would include those from H-5 and H-7 to C-6. princeton.edu

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. It would be particularly useful for identifying all protons belonging to the pyridine (B92270) ring (H-2, H-3, H-4) and the benzenoid ring (H-5, H-7, H-8) as separate spin systems. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key NOE would be expected between the O-CH₂ protons and the H-5 and H-7 protons on the quinoline ring, further confirming the substituent's location and orientation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. rsc.org For Quinoline, 6-(2-propynyloxy)- (C₁₂H₉NO), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at an m/z value of approximately 183.0684, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely exhibit characteristic losses:

Loss of the propargyl group: Cleavage of the ether bond could lead to a fragment corresponding to the quinolin-6-ol cation.

Loss of HCN: A hallmark fragmentation of the quinoline ring system is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a significant fragment ion at [M-27]⁺. rsc.orgresearchgate.net

Retro-Diels-Alder (RDA) reactions: The pyridine ring can undergo RDA-type fragmentation, leading to further characteristic ions.

These fragmentation pathways provide corroborating evidence for the presence of both the quinoline core and the propynyloxy substituent. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum highlights the key functional groups. vscht.cz

Alkyne Group: A sharp, weak absorption around 2120 cm⁻¹ for the C≡C stretch and a strong, sharp absorption near 3300 cm⁻¹ for the terminal alkyne C-H stretch are characteristic. researchgate.net

Aromatic System: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the quinoline ring appear in the 1620-1450 cm⁻¹ region. researchgate.net

Ether Linkage: A strong absorption corresponding to the aryl-alkyl C-O-C asymmetric stretch would be present in the 1270-1230 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Acetylenic C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyne C≡C | Stretch | ~2120 |

| Aromatic C=C / C=N | Stretch | 1620-1450 |

| Aryl-Alkyl Ether C-O | Asymmetric Stretch | 1270-1230 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from π→π* electronic transitions within the conjugated quinoline system. msu.edu The spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show multiple absorption bands characteristic of the quinoline chromophore. researchgate.netphotochemcad.com The presence of the oxygen-linked substituent at the 6-position may cause a slight bathochromic (red) shift of these bands compared to unsubstituted quinoline. vscht.cz

X-ray Crystallography for Solid-State Structure Determination

Should Quinoline, 6-(2-propynyloxy)- be successfully crystallized, single-crystal X-ray crystallography would provide the definitive solid-state structure. utah.edu This powerful technique would determine the precise spatial arrangement of all atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure would confirm the planarity of the quinoline ring system and reveal the conformation of the propynyloxy side chain relative to the ring. Furthermore, it would provide insight into intermolecular interactions, such as π-π stacking or hydrogen bonding involving the acetylenic proton, which dictate the crystal packing. ugr.es

Computational and Theoretical Investigations of Quinoline, 6 2 Propynyloxy

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.orgwikipedia.orgkallipos.gr Such studies are common for quinoline (B57606) derivatives to predict their reactivity, stability, and spectroscopic characteristics. arabjchem.orgrsc.org However, a dedicated DFT study for Quinoline, 6-(2-propynyloxy)- with published data could not be located. A typical DFT analysis for this molecule would involve the following sub-investigations.

The first step in a DFT study involves geometry optimization, where the molecule's lowest energy conformation is determined. kallipos.gr For Quinoline, 6-(2-propynyloxy)-, this would mean calculating the optimal bond lengths, bond angles, and dihedral angles of the fused quinoline ring system and the attached 2-propynyloxy group. This process yields the most stable three-dimensional structure of the molecule. Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. While general principles suggest the quinoline ring is an electron-deficient aromatic system, specific quantitative data such as atomic charges and bond orders for this particular compound are not available.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. rsc.org This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally indicates higher reactivity. scirp.orguobaghdad.edu.iq For various quinoline derivatives, this gap has been calculated to assess their stability. arabjchem.org For instance, studies on other derivatives show how substituents alter the HOMO-LUMO gap. rsc.org However, specific values for the HOMO energy, LUMO energy, and the resulting energy gap for Quinoline, 6-(2-propynyloxy)- have not been reported in the searched literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. arabjchem.org This is valuable for predicting how the molecule will interact with other chemical species. For a molecule like Quinoline, 6-(2-propynyloxy)-, an MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the ether linkage, indicating sites susceptible to electrophilic attack. The terminal alkyne proton might show a region of positive potential. Without a specific study, a detailed map and its corresponding potential values cannot be presented.

DFT methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structural validation. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net While experimental NMR data for related structures exists, calculated shifts for Quinoline, 6-(2-propynyloxy)- are not published.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), predicting the absorption maxima (λmax) and corresponding electronic transitions (e.g., π→π*). rsc.orgmdpi.com Such calculations for Quinoline, 6-(2-propynyloxy)- would reveal how the propynyloxy (B15346420) substituent influences the electronic transitions of the quinoline chromophore, but specific calculated spectra are not available.

The stability and aromaticity of the quinoline ring system can be assessed using various computational indices. While the quinoline core is aromatic, the influence of the 6-(2-propynyloxy) substituent on this property has not been computationally quantified in the available literature. Furthermore, the concept of chelatoaromaticity, which involves the stability of chelate rings formed with metal ions, would require a study of the compound's metal complexes, for which no data was found.

Molecular Dynamics (MD) Simulations (for conformational insights)

Molecular Dynamics (MD) simulations are used to study the conformational dynamics of a molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. acs.orgnih.gov MD simulations are particularly valuable in drug design to understand how a ligand binds to a protein. researchgate.netnih.govarabjchem.org

For Quinoline, 6-(2-propynyloxy)-, an MD simulation could provide information about the rotational freedom of the propynyloxy side chain relative to the rigid quinoline ring. In a simulated biological context, it could reveal the stability of its binding pose within a receptor pocket, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). acs.org Despite numerous MD studies on other quinoline derivatives as potential therapeutic agents, no such simulation data has been published specifically for Quinoline, 6-(2-propynyloxy)-. nih.govworldscientific.com

Molecular Docking Studies (for mechanistic insights into biomolecular interactions)

Molecular docking is a pivotal computational technique employed to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). This method provides critical insights into the binding affinity, mode of interaction, and potential biological function of compounds like Quinoline, 6-(2-propynyloxy)- and its derivatives. By simulating the interaction at a molecular level, researchers can identify key amino acid residues or nucleotides involved in the binding, which is instrumental in understanding the mechanism of action and in the rational design of more potent and selective therapeutic agents. For quinoline-based compounds, docking studies have been extensively used to explore their potential as anticancer, antimicrobial, and antiviral agents. nih.govnih.govtubitak.gov.tr

A primary area of investigation for quinoline derivatives has been their role as topoisomerase inhibitors. jst.go.jpscirp.orgbookpi.org Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription, making them prime targets for cancer therapy. bookpi.org Molecular docking studies have revealed that quinoline scaffolds can effectively interact with the DNA-topoisomerase complex. jst.go.jpscirp.org For instance, certain novel quinolone derivatives have shown strong interactions with the active site of DNA-topoisomerase I, suggesting their potential as potent inhibitors. jst.go.jp Similarly, docking simulations have been used to evaluate the binding affinity of quinoline derivatives against topoisomerase IIα (Topo2α), a key target in breast cancer, with some ligands showing higher binding affinity than reference drugs like doxorubicin. researchgate.net

Another significant target for quinoline-based compounds is DNA gyrase, a type II topoisomerase essential for bacterial survival. nih.govresearchgate.netresearchgate.netmdpi.com This makes it a validated target for developing new antibacterial agents. Docking studies on various quinoline derivatives have elucidated their binding patterns with DNA gyrase. These studies often reveal binding energies in the range of -6.0 to -7.33 kcal/mol and highlight interactions with specific amino acids and nucleotides within the enzyme's active site. nih.govresearchgate.net For example, in-silico investigations of quinoline-clubbed hydrazone derivatives against mutant S. aureus DNA gyrase A have identified compounds with high docking scores (-9.29 kcal/mol), suggesting their potential to overcome fluoroquinolone resistance. nih.gov

The propargyl group of Quinoline, 6-(2-propynyloxy)- makes it a valuable precursor for synthesizing more complex molecules, such as triazole hybrids, via click chemistry. These derivatives have been evaluated against a host of biological targets. Docking studies on quinoline-triazole hybrids have explored their binding to falcipain-2, a cysteine protease of Plasmodium falciparum, identifying it as a potential antimalarial target.

Furthermore, the apoptotic pathways, crucial in cancer biology, have been explored using docking studies. Caspase-3, a key executioner enzyme in apoptosis, is a frequent target. ijpsonline.comtandfonline.comnih.govresearchgate.netresearchgate.net Docking simulations of quinoline-2-one/pyrazole hybrids with caspase-3 have shown that several compounds exhibit strong binding interactions, in some cases superior to the reference compound N-acetylcysteine (NAC). nih.govresearchgate.net These computational results correlate well with experimental data, showing that the compounds can weaken caspase-3 expression and suggesting an anti-apoptotic mechanism. nih.gov The interactions are often stabilized by hydrogen bonds, pi-stacking, and hydrophobic interactions with residues such as ARG207, SER251, PHE250, and PHE256. ijpsonline.com

The interaction of quinoline derivatives with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has also been a subject of molecular docking studies. tandfonline.comswu.ac.thnih.govgoogle.com These studies are vital for understanding the pharmacokinetics of a drug, as binding to serum albumin affects its distribution and availability in the body. Docking simulations have successfully identified the binding sites of quinoline derivatives on albumin, often in sub-domain IIA or at the interface of domains II and III, and have corroborated spectroscopic findings that the primary binding forces are hydrogen bonding and van der Waals interactions. tandfonline.comswu.ac.thnih.gov

The versatility of the quinoline scaffold is further demonstrated by docking studies against a wide array of other targets, including HIV-1 reverse transcriptase, nih.govtubitak.gov.tr SARS-CoV-2 main protease (Mpro), nih.gov and various protein kinases like BCR-ABL1, which is implicated in chronic myeloid leukemia. scielo.br In all these cases, molecular docking provides a rational basis for the observed biological activity and guides the synthesis of new, potentially more effective, therapeutic agents.

Interactive Data Tables

Table 1: Summary of Molecular Docking Studies on Quinoline, 6-(2-propynyloxy)- and Related Derivatives

| Target Protein | Organism/Disease Area | Key Findings from Docking |

| DNA Topoisomerase I/II | Human (Cancer) | Quinoline derivatives show strong interactions with the enzyme's active site, with some compounds having higher binding affinities than standard drugs like doxorubicin. jst.go.jpscirp.orgresearchgate.net |

| DNA Gyrase | Staphylococcus aureus, Salmonella typhi (Bacterial Infections) | Derivatives exhibit minimum binding energies ranging from –6.0 to –9.29 kcal/mol, indicating potential as potent antibacterial agents. researchgate.netresearchgate.netnih.gov |

| Caspase-3 | Human (Apoptosis/Cancer) | Hybrids show good binding with the enzyme, with interactions stabilized by hydrogen bonds and hydrophobic interactions, suggesting a role in modulating apoptosis. ijpsonline.comnih.govresearchgate.net |

| Human/Bovine Serum Albumin | Human/Bovine (Pharmacokinetics) | Studies confirm binding primarily through hydrogen bonds and van der Waals forces, identifying specific binding sites on the protein. tandfonline.comswu.ac.thnih.gov |

| HIV-1 Reverse Transcriptase | Human (HIV) | Pyrimidine-containing quinoline derivatives displayed high docking scores (e.g., -10.67), suggesting potent inhibitory activity. nih.govtubitak.gov.tr |

| BCR-ABL1 Tyrosine Kinase | Human (Leukemia) | Quinoline-thiazole hybrids interact effectively with the enzyme's active site, with interaction energies from –7.2 to –8.9 kcal mol–1. scielo.br |

Table 2: Detailed Docking Interaction Data for Selected Quinoline Derivatives

| Ligand Type | Target Protein | Binding Energy / Docking Score | Key Interacting Residues |

| Quinoline-Hydrazone Derivative | S. aureus DNA gyrase A (mutant) | -9.29 kcal/mol | Leu84, Pro85 |

| Quinoline-Thiazole Hybrid | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 kcal/mol | Met318 |

| Pyrrolo[3,4-c]quinoline-1,3-dione | Caspase-3 | Not specified | ARG207B, SER251B, PHE250, PHE256 |

| Quinoline-Pyrimidine Derivative | HIV-1 Reverse Transcriptase | -10.67 | Not specified |

| Quinoline Amine | Human Serum Albumin | Not specified | Located at interface of domains II and III |

Chemical Reactivity and Derivatization Strategies for Quinoline, 6 2 Propynyloxy

"Click" Chemistry (Huisgen 1,3-Dipolar Alkyne-Azide Cycloaddition) for Triazole Formation

The terminal alkyne group in "Quinoline, 6-(2-propynyloxy)-" makes it an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition between the alkyne and an organic azide (B81097) to yield a stable five-membered 1,2,3-triazole ring. wikipedia.orgnih.govfu-berlin.de The classic Huisgen cycloaddition can produce a mixture of regioisomers. researchgate.net However, the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has rendered the reaction highly regioselective, yielding predominantly the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org This method is celebrated for its reliability, high yields, selectivity, and biocompatibility. nih.gov

The CuAAC reaction is a powerful tool for linking the quinoline (B57606) scaffold to a wide array of other molecules, provided they can be functionalized with an azide group. researchgate.net This has been widely exploited in medicinal chemistry to accelerate drug discovery and create libraries of novel compounds. nih.gov The resulting triazole ring is not merely a passive linker; it can actively participate in biological interactions through hydrogen bonding and dipole interactions. nih.gov The synthesis of quinoline-based 1,2,3-triazoles via this "click" reaction is a prominent strategy for developing new bioactive compounds. researchgate.netinnovareacademics.inresearchgate.net

Table 1: Key Features of Huisgen 1,3-Dipolar Cycloaddition

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Reactants | 1,3-Dipole (e.g., organic azide) and a Dipolarophile (e.g., alkyne) |

| Product | Five-membered heterocycle (e.g., 1,2,3-triazole) |

| Mechanism | Can be a concerted pericyclic reaction. organic-chemistry.orgwikipedia.org |

| Catalysis | Often catalyzed by copper(I) for regioselectivity (CuAAC). nih.govorganic-chemistry.org |

Mechanistically, the copper-catalyzed reaction is believed to involve the formation of a copper acetylide intermediate. organic-chemistry.org This intermediate then reacts with the azide, proceeding through a six-membered copper metallacycle before ring contraction and protonolysis to release the triazole product and regenerate the catalyst. organic-chemistry.org Ruthenium catalysts have also been employed, which notably lead to the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

C-H Functionalization Reactions of Quinoline Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic scaffolds like quinoline. nih.govrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct route to novel quinoline derivatives. nih.govresearchgate.net The functionalization of the quinoline ring is a significant area of modern synthetic chemistry due to the medicinal importance of quinoline-based compounds. rsc.org

Transition metal catalysis, particularly with metals like palladium, rhodium, iridium, and copper, is central to many C-H activation strategies. nih.gov These methods allow for the site-selective introduction of a wide variety of functional groups at nearly all positions of the quinoline ring. nih.govnih.govacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.orgresearchgate.net For instance, the use of a quinoline N-oxide can direct functionalization to the C2 and C8 positions. researchgate.net

Table 2: Examples of C-H Functionalization on the Quinoline Core

| Position | Reaction Type | Catalyst/Reagent Example |

| C2 | Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ |

| C3 | Various | Transition-metal catalysts |

| C8 | Various | Transition-metal catalysts (often via N-oxide) |

While specific C-H functionalization studies on "Quinoline, 6-(2-propynyloxy)-" are not detailed in the provided context, the general methodologies developed for the quinoline scaffold are applicable. These reactions could potentially be used to introduce new substituents on either the benzo or pyridyl portion of the quinoline core, further expanding its molecular diversity. The development of metal-free C-H functionalization methods also presents an environmentally friendly alternative for synthesizing substituted quinolines. nih.gov

Coordination Chemistry and Metal Complexation (e.g., with transition metals)

The quinoline motif is a well-established ligand in coordination chemistry, readily forming complexes with a variety of transition metals. nih.govnih.gov The nitrogen atom of the quinoline ring possesses a lone pair of electrons, enabling it to act as a potent N-donor ligand, coordinating to metal centers. researchgate.net This property is fundamental to the use of quinoline derivatives in organometallic catalysis and materials science. nih.gov

The coordination of quinoline-based ligands to transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) can significantly enhance their biological activity. nih.govnih.gov The resulting metal complexes exhibit unique electronic, reactive, and redox properties. nih.gov The structure of the ligand, including steric and electronic effects, influences the solubility, reactivity, and geometry of the final metal complex. researchgate.net For instance, quinoline derivatives have been used to create complexes with manganese, cobalt, nickel, copper, and zinc, resulting in diverse nuclearities and coordination geometries. rsc.org

In the case of "Quinoline, 6-(2-propynyloxy)-", both the quinoline nitrogen and the alkyne's triple bond could potentially participate in metal coordination. The nitrogen atom is the primary coordination site, but the π-system of the alkyne could engage in secondary interactions with suitable metal centers. Highly preorganized quinoline-based ligands have been shown to form more stable complexes and exhibit greater selectivity for specific metal ions. uncw.edu

Table 3: Metals Coordinated with Quinoline-Based Ligands

| Metal Ion | Example Application/Study Area |

| Copper (Cu²⁺) | Biological activity, catalysis nih.govnih.govuqu.edu.sa |

| Cobalt (Co²⁺) | Biological activity nih.govuqu.edu.sa |

| Nickel (Ni²⁺) | Biological activity nih.govuqu.edu.sa |

| Zinc (Zn²⁺) | Fluorescence, sensing researchgate.netrsc.org |

| Platinum (Pt) | Redox chemistry acs.org |

| Antimony (Sb) | Z-type ligand interactions acs.org |

The design and synthesis of quinoline-based metal complexes is a thriving field, driven by their potential applications as functional materials and in bioinorganic chemistry. uqu.edu.sa

Other Coupling and Substitution Reactions

Beyond click chemistry and C-H activation, the quinoline scaffold of "Quinoline, 6-(2-propynyloxy)-" can undergo various other coupling and substitution reactions to build molecular complexity. Transition-metal catalysis is often employed to facilitate these transformations.

For example, ruthenium-catalyzed three-component deaminative coupling reactions have been developed to synthesize 2,3-disubstituted quinoline derivatives from anilines, aldehydes, and amines. nsf.govrsc.org Such multicomponent reactions are highly efficient for creating complex structures in a single step.

Palladium-catalyzed reactions are also common for functionalizing quinoline systems. These can include cross-coupling reactions where a halogenated quinoline (not the parent compound here, but a potential derivative) is coupled with various partners. The nitrogen atom in the quinoline ring can facilitate nucleophilic substitution reactions. researchgate.net

Furthermore, the synthesis of functionalized quinolines can be achieved through tandem cyclization strategies. For instance, a metal-free approach involving the reaction of 2-styrylanilines with 2-methylquinolines has been developed, showcasing an environmentally friendly pathway that involves the formation of new C-C and C-N bonds. nih.gov These diverse synthetic methodologies underscore the adaptability of the quinoline core to a wide range of chemical transformations, enabling the creation of a vast library of derivatives from a single precursor like "Quinoline, 6-(2-propynyloxy)-".

Exploration of Advanced Applications and Mechanistic Studies Non Clinical Focus

Chemosensing and Fluorescent Probe Development

Quinoline (B57606) and its derivatives are fundamental components in the design of fluorescent probes due to their rigid structure, electron-accepting characteristics, and ability to form complexes with various analytes, leading to changes in their fluorescence properties. nih.govnih.gov These characteristics make them ideal candidates for creating highly sensitive and selective sensors. nih.gov

Design and Synthesis of Quinoline-Based Sensors for Metal Ions (e.g., Fe³⁺, Zn²⁺)

The development of chemosensors for detecting metal ions is a significant area of research, and quinoline-based probes have demonstrated considerable success. researchgate.net The design strategy often involves incorporating specific binding sites (ionophores) into the quinoline structure that can selectively coordinate with target metal ions like ferric (Fe³⁺) and zinc (Zn²⁺) ions. nih.govresearchgate.net The synthesis of these sensors can be achieved through various chemical modifications, such as introducing N-containing groups to enhance coordination ability. nih.gov

For instance, a novel fluorescent sensor for Fe³⁺, 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA), was designed and synthesized by modifying a quinoline fluorescent group. nih.gov This sensor showed high selectivity and sensitivity for Fe³⁺. nih.gov Similarly, another quinoline-based chemosensor, 1,3-dioxoisoindolin-2-yl quinoline-2-carboxylate (DQC), was synthesized and found to exhibit a selective "on-off" fluorescence response to Fe³⁺ in a DMSO/H₂O solution. researchgate.net

For the detection of Zn²⁺, researchers have developed numerous quinoline-based fluorescent sensors. nanobioletters.com One such sensor, synthesized from 2-hydrazinoquinoline and 4-diethylaminosalicylaldehyde, acts as a selective fluorescent "turn-on" sensor for Zn²⁺. nanobioletters.com Another design involves a quinolinyl-tetraphenylethene-based sensor that shows an enhanced emission peak upon coordination with Zn²⁺ ions. nanobioletters.com The versatility in design allows for the creation of sensors with specific detection limits and binding affinities, tailored for various applications. semanticscholar.orgnanobioletters.com

Table 1: Performance of Various Quinoline-Based Fluorescent Sensors for Metal Ions

| Sensor Name/Derivative | Target Ion | Detection Limit (LOD) | Binding Constant (K) | Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| TQA | Fe³⁺ | 0.16841 μM nih.gov | 2.767 × 10³ M⁻¹ nih.gov | 1:1 nih.gov |

| DQC | Fe³⁺ | 9.9 × 10⁻⁸ M researchgate.net | 0.77 × 10² M⁻¹ researchgate.net | 1:1 researchgate.net |

| Hydrazone-quinoline-based | Zn²⁺ | 0.08 μM nanobioletters.com | 2.8 × 10⁴ M⁻¹ nanobioletters.com | 1:1 nanobioletters.com |

| Quinoline/acetamide-based | Zn²⁺ | 0.29 μM nanobioletters.com | 1.67 × 10⁴ M⁻¹ nanobioletters.com | 1:1 nanobioletters.com |

| Quinolinyl-tetraphenylethene | Zn²⁺ | Not Specified | Not Specified | Not Specified nanobioletters.com |

| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | 1.2 × 10⁻⁶ M nanobioletters.com | Not Specified | Not Specified nanobioletters.com |

Mechanisms of Molecular Recognition and Fluorescence Modulation

The functionality of quinoline-based fluorescent sensors is governed by specific molecular recognition events that trigger a change in their fluorescence output. Several photophysical mechanisms are commonly employed, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net

In a typical PET-based "on-off" sensor, the fluorescence of the quinoline fluorophore is initially quenched by a nearby electron-rich receptor. Upon binding to a metal ion, the receptor's electrons are engaged in coordination, which inhibits the PET process and "turns on" the fluorescence. researchgate.net For example, the DQC sensor for Fe³⁺ operates via a fluorescence quenching or "on-off" mechanism upon binding. researchgate.net

The ICT mechanism involves a change in the electronic distribution within the molecule upon ion binding. This alteration affects the energy of the excited state and, consequently, the emission wavelength, often resulting in a noticeable color change or a ratiometric response. nih.gov

Molecular recognition is highly dependent on the specific design of the sensor's binding pocket. The chelation of the metal ion by heteroatoms (like nitrogen and oxygen) in the sensor molecule is a primary mode of interaction. nih.gov This binding event alters the electronic structure of the quinoline ring system, thereby modulating its fluorescence intensity or wavelength. nih.gov The formation of a stable complex between the sensor and the metal ion is a key aspect of this process, with binding constants indicating the strength of this interaction. rsc.org For instance, Job's plot analysis is often used to confirm the binding stoichiometry, which is frequently found to be a 1:1 complex between the sensor and the metal ion. researchgate.net

Applications in Materials Science and Optoelectronics

The favorable photophysical properties of quinoline derivatives extend their utility into materials science, particularly in the creation of novel fluorescent materials and components for optoelectronic devices.

Development of Fluorescent Conjugates and Hybrids

The quinoline scaffold can be integrated into larger molecular systems to create fluorescent conjugates and hybrid materials with tailored properties. By varying spacers and chromophores linked to the quinoline unit, researchers can fine-tune the material's sensory capabilities and physical characteristics. For example, new fluorescent sensors have been synthesized by connecting quinoline chromophores and Lewis basic pyridyl groups with different spacers (flexible tetra-methylene vs. semi-rigid xylylene). semanticscholar.org These modifications influence the efficiency of photo-induced electron transfer and, consequently, the material's sensing performance for different analytes. semanticscholar.org The development of such molecular hybrids expands the potential for creating materials with specific functionalities for advanced applications.

Potential in Optoelectronic Devices and Light-Emitting Materials

Quinoline derivatives are promising candidates for use in optoelectronic devices, which are materials that interact with and control light. ossila.com Specifically, they have been investigated for their application in Organic Light-Emitting Diodes (OLEDs). researchgate.net In an OLED, different layers of organic materials are used for hole transport, electron transport, and light emission. researchgate.net

Quinoline-based materials have shown potential as both the fluorescent (light-emitting) layer and the electron transport layer in OLEDs. researchgate.netresearchgate.net For example, a synthesized quinoline derivative was successfully used as a fluorescent material to produce an OLED device that emitted in the UV region. researchgate.net Another study synthesized 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), a blue-emitting material with promising electron transporting properties for OLED applications. researchgate.net The device fabricated with DMeOBQ showed bright blue emission with a low turn-on voltage, highlighting the potential of quinoline-based compounds in developing energy-efficient lighting and display technologies. researchgate.net

In Vitro Mechanistic Investigations of Biological Interactions

Beyond materials science, quinoline derivatives are subjects of in vitro studies to understand their interactions with biological systems. These investigations, which are non-clinical in nature, aim to elucidate the mechanisms behind their observed biological activities. Quinoline and its derivatives have been reported to possess a wide range of bioactivities, including antitumor, antibacterial, and antifungal properties. nih.gov

Mechanistic studies often focus on how these compounds interact with biological targets. For example, pyrroloquinoline derivatives are known to play a significant role in the study of DNA and its interactions, as well as in the regulation of the cell cycle and programmed cell death (apoptosis). nih.gov In vitro assays are crucial for exploring these effects. In one study, a novel 1,2,3-triazol-quinoline derivative was evaluated for its protective properties against propanil-induced toxicity in in vitro and in vivo models, suggesting interactions with oxidative stress pathways. researchgate.net The broad spectrum of biological targets for quinoline-based compounds continues to make them a subject of intensive mechanistic investigation. nih.gov

DNA Binding and Intercalation Mechanisms

There is no available scientific literature detailing the specific DNA binding and intercalation mechanisms of Quinoline, 6-(2-propynyloxy)-. Research on other quinoline derivatives has shown that the planar quinoline ring can intercalate between DNA base pairs, leading to structural distortions and interference with DNA replication and transcription. Additionally, substituents on the quinoline ring can influence the mode and affinity of DNA binding, potentially favoring groove binding over intercalation. However, without experimental data such as UV-visible spectroscopy, fluorescence spectroscopy, or molecular modeling studies specifically for Quinoline, 6-(2-propynyloxy)-, any discussion on its interaction with DNA would be purely speculative.

Enzyme Interaction Mechanisms (e.g., in vitro binding assays, inhibition mechanisms)

Specific data from in vitro binding assays or studies on enzyme inhibition mechanisms for Quinoline, 6-(2-propynyloxy)- are not found in the current body of scientific research. The quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, and various derivatives have been shown to inhibit a wide range of enzymes, including kinases, topoisomerases, and DNA methyltransferases. The nature and position of substituents on the quinoline core are critical in determining the target enzyme and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The 6-(2-propynyloxy)- substituent introduces a reactive alkyne group, which could potentially engage in covalent interactions with enzyme active sites, but this has not been experimentally verified for any specific enzyme target.

Future Perspectives and Emerging Research Directions for Quinoline, 6 2 Propynyloxy

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of Quinoline (B57606), 6-(2-propynyloxy)- will likely focus on the development of more efficient, sustainable, and environmentally benign methodologies. Current synthetic approaches predominantly rely on the O-propargylation of 6-hydroxyquinoline (B46185). tubitak.gov.tr This involves the reaction of 6-hydroxyquinoline with propargyl bromide in the presence of a base like potassium carbonate. tubitak.gov.tr

Future research is expected to explore greener alternatives to traditional solvents and reagents. This could involve the use of microwave-assisted synthesis to reduce reaction times and improve yields, a technique that has been successfully applied to the synthesis of other quinoline derivatives. nih.gov Furthermore, the exploration of catalytic systems, potentially involving transition metals, could lead to more atom-economical and efficient synthetic routes. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of investigation to streamline the production of this and related compounds. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |

| Catalytic Systems | Employment of transition metal or organocatalysts. | Higher efficiency, improved selectivity, and potential for asymmetric synthesis. |

| One-Pot Reactions | Combination of multiple synthetic steps into a single process. | Increased efficiency, reduced waste, and lower costs. |

| Green Solvents | Utilization of environmentally friendly solvents like water or ionic liquids. | Reduced environmental impact and improved safety. |

Advanced Functionalization and Polymerization Strategies

The terminal alkyne group in Quinoline, 6-(2-propynyloxy)- is a versatile handle for a wide array of chemical transformations, making it an ideal candidate for advanced functionalization and polymerization. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." iris-biotech.denih.gov This reaction allows for the facile and highly efficient conjugation of the quinoline moiety to a vast range of molecules, including biomolecules, polymers, and nanoparticles. iris-biotech.debeilstein-journals.org

Future research will likely explore the use of this "click" reactivity to create novel functional materials. For instance, the polymerization of Quinoline, 6-(2-propynyloxy)- with bifunctional azides could lead to the formation of novel polyquinolines with unique optical and electronic properties. researchgate.net The development of polymers incorporating this quinoline derivative could find applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Furthermore, direct C-H functionalization of the quinoline ring itself represents a powerful strategy for introducing additional functionality. rsc.orgrsc.org Recent advances in transition-metal-catalyzed C-H activation could be applied to selectively modify the quinoline core, providing access to a diverse library of derivatives with tailored properties. rsc.org

Integration with Nanoscience and Supramolecular Chemistry

The ability to functionalize Quinoline, 6-(2-propynyloxy)- via click chemistry makes it an excellent building block for the construction of advanced nanomaterials. beilstein-journals.org Future research is expected to focus on the covalent attachment of this molecule to the surface of nanoparticles, such as gold nanoparticles, quantum dots, and carbon nanotubes. beilstein-journals.org This surface modification can impart new properties to the nanomaterials, such as fluorescence, and can be used to create targeted drug delivery systems or advanced sensors.

In the realm of supramolecular chemistry, the quinoline moiety can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. The propargyl group can also engage in specific interactions. The interplay of these forces could be harnessed to direct the self-assembly of Quinoline, 6-(2-propynyloxy)- into well-defined supramolecular architectures, such as gels, liquid crystals, and molecular cages. The study of these self-assembled structures could reveal novel material properties and functions.

Expansion of Mechanistic Studies in Chemical and Biological Systems

A deeper understanding of the reaction mechanisms involving Quinoline, 6-(2-propynyloxy)- is crucial for optimizing its synthesis and applications. Future mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. nih.gov

For instance, detailed mechanistic investigations of the functionalization reactions, including click chemistry and C-H activation, will provide insights into the role of catalysts and reaction intermediates, enabling the development of more efficient and selective transformations. nih.gov Furthermore, understanding the photochemical behavior of this compound could open up new applications in photochemistry and materials science. nih.gov

In biological systems, mechanistic studies could elucidate the interactions of Quinoline, 6-(2-propynyloxy)- and its derivatives with biological targets. This knowledge is essential for the rational design of new therapeutic agents.

Computational Design and High-Throughput Screening for New Applications

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in predicting the electronic, optical, and chemical properties of Quinoline, 6-(2-propynyloxy)- and its derivatives. nih.gov These theoretical calculations can guide the design of new molecules with desired properties, accelerating the discovery of new applications. nih.gov For example, DFT can be used to predict the HOMO-LUMO gap, which is crucial for designing materials for electronic and optoelectronic devices. nih.gov

High-throughput screening (HTS) is another powerful tool that will be instrumental in uncovering new applications for this compound. nih.gov By rapidly screening large libraries of compounds derived from Quinoline, 6-(2-propynyloxy)-, researchers can identify new leads for drug discovery, catalysis, and materials science. nih.gov The combination of computational design and HTS will create a synergistic approach to unlock the full potential of this versatile molecule. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 6-(2-propynyloxy)quinoline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 6-(2-propynyloxy)quinoline can be adapted from protocols for analogous quinoline derivatives. A common approach involves:

- Nucleophilic substitution : Reacting 6-hydroxyquinoline with propargyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like DMF or acetone .

- Cyclization methods : Using the Gould–Jacob or Friedländer synthesis with appropriate precursors (e.g., aniline derivatives and β-keto esters) followed by functionalization at the 6-position .

Optimization considerations :- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Catalysts : Transition metals (e.g., Pd for Sonogashira coupling) may improve yields if alkynyl groups are introduced late-stage .

- Temperature control : Reflux conditions (80–120°C) are typical, but microwave-assisted synthesis can reduce reaction times .

Advanced: How do electronic effects of the 2-propynyloxy substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 2-propynyloxy group (–O–C≡CH) is electron-withdrawing due to the sp-hybridized carbon, which polarizes the quinoline ring. This effect:

- Enhances electrophilic aromatic substitution (EAS) at electron-rich positions (e.g., C-5 or C-8) by activating the ring .

- Facilitates click chemistry : The terminal alkyne can undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug discovery .

Experimental validation :

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 6-(2-propynyloxy)quinoline?

Methodological Answer:

- 1H/13C NMR :

- FT-IR : Confirm the C≡C stretch (~2100–2260 cm⁻¹) and C–O–C ether linkage (~1200 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor [M+H]+ ions (e.g., m/z 199 for C12H9NO) .

Advanced: How can computational tools predict the biological activity and pharmacokinetics of 6-(2-propynyloxy)quinoline?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer activity based on structural similarity to known quinoline derivatives (e.g., 6-methoxyquinoline’s antimalarial activity) .

- SwissADME :

- Molecular docking : Simulate binding to targets like TRPV4 ion channels (see ethoxyquinoline analogues in ).

Basic: What safety protocols are recommended for handling 6-(2-propynyloxy)quinoline in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95/P2 masks) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced: What strategies can resolve contradictions in reported biological activities of quinoline derivatives with alkoxy substituents?

Methodological Answer:

- Dose-response studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify selectivity .

- Metabolite profiling : Use LC-MS to detect active metabolites (e.g., oxidative products of the propynyl group) that may explain discrepancies .

- Structural analogs : Compare 6-(2-propynyloxy) with 6-ethoxy or 6-methoxy derivatives to isolate substituent effects .

Basic: How is the purity of 6-(2-propynyloxy)quinoline validated, and what impurities are commonly observed?

Methodological Answer:

- HPLC/GC : Use >95% purity thresholds. Detect residual solvents (DMF, acetone) or unreacted propargyl bromide .

- TLC : Monitor reaction progress (hexane:ethyl acetate, 3:1; Rf ~0.5 for product).

- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced: Can 6-(2-propynyloxy)quinoline serve as a precursor for metal complexes, and how does the alkyne group influence coordination chemistry?

Methodological Answer:

- Ligand design : The alkyne can act as a π-donor for transition metals (e.g., Pd, Pt) in catalytic cycles or luminescent complexes .

- Synthesis of metal complexes : React with [PdCl2(NCPh)2] in THF to form σ-alkynyl complexes. Characterize via X-ray crystallography and cyclic voltammetry .

- Comparative studies : Contrast with carboxylate or aminoquinoline ligands to assess stability/reactivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.